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Compound of Interest

Compound Name:
2-(Dimethylamino)-2-(pyridin-2-

yl)acetic acid

CAS No.: 1007878-75-2

Cat. No.: B1649498

Get Quote

Executive Summary
This guide provides a technical deep-dive into pyridine-containing non-proteinogenic amino

acids, specifically focusing on pyridylalanine (Pal) isomers. These scaffolds serve as critical

bioisosteres for phenylalanine (Phe) in medicinal chemistry, offering a unique "pH-switchable"

polarity and hydrogen-bonding capability that the native phenyl ring lacks. This document

details their physicochemical profiling, robust synthesis via Negishi cross-coupling, and

strategic application in FDA-approved peptide therapeutics like Cetrorelix.

Structural Diversity & Physicochemical Profiling[2]
The incorporation of a pyridine ring into an amino acid side chain introduces a basic nitrogen

atom, fundamentally altering the electronic and steric landscape compared to the native

phenylalanine. This technique, often termed a "Nitrogen Scan," allows researchers to probe

hydrogen bonding interactions within a receptor pocket.

The Isomeric Landscape
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There are three primary regioisomers based on the nitrogen position relative to the alanine

attachment point:

2-Pyridylalanine (2-Pal): Nitrogen adjacent to the attachment. Sterically demanding; often

chelates metals intramolecularly.

3-Pyridylalanine (3-Pal): The most common pharmacophore. Geometrically similar to

phenylalanine but with a distal H-bond acceptor.

4-Pyridylalanine (4-Pal): Nitrogen opposite the attachment. Maximizes the reach of the basic

center.

Comparative Physicochemical Properties
The following table contrasts the native Phenylalanine with Pyridylalanine isomers. Note the

dramatic shift in LogP and the introduction of a side-chain pKa.
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Property
L-Phenylalanine
(Phe)

L-3-Pyridylalanine
(3-Pal)

Impact on Drug
Design

Side Chain pKa N/A (Neutral) ~5.2 - 5.4

Acts as a pH-switch.

Neutral at blood pH

(7.4), protonated in

acidic

microenvironments

(e.g., lysosomes,

tumors pH < 6.0).

LogP (Lipophilicity) 1.38 -0.32

significantly increases

water solubility;

reduces aggregation

in peptide

formulations.

H-Bond Potential Donor: 0 / Acceptor: 0 Donor: 0 / Acceptor: 1

Enables specific

interaction with

Ser/Thr/Tyr residues

in the receptor pocket.

Electronic Character
Electron-rich (

-system)

Electron-deficient (

-deficient)

Alters

-

stacking geometry;

prefers face-to-face

stacking with electron-

rich aromatics.

Logic of the "Nitrogen Scan"
The following diagram illustrates the decision matrix for substituting Phe with Pal isomers to

optimize binding affinity.
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Figure 1: Decision matrix for "Nitrogen Scan" SAR campaigns to select the optimal

Pyridylalanine isomer.

Synthesis Methodologies
While enzymatic routes (transaminases) exist, chemical synthesis remains the gold standard

for drug development due to scalability and access to D-isomers.

Negishi Cross-Coupling (The Industry Standard)
The most robust method for synthesizing unnatural amino acids involves the palladium-

catalyzed cross-coupling of organozinc reagents derived from serine with heteroaryl halides.

This approach preserves the chiral integrity of the amino acid backbone.

Mechanism:

Zinc Insertion: Activation of an iodo-alanine derivative with zinc dust to form an organozinc

species.
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Transmetallation: The organozinc species transfers the alkyl group to a Palladium(II)

complex.

Reductive Elimination: Formation of the C-C bond between the alanine side chain and the

pyridine ring.

Emerging Method: Photoredox Catalysis
Recent advances utilize photoredox catalysis to couple dehydroalanine with pyridyl radicals.

While promising for late-stage functionalization, it often yields racemic mixtures requiring

subsequent chiral resolution, making it less favorable for large-scale GMP production of chiral

drugs compared to the Negishi route.

Detailed Protocol: Negishi Synthesis of Boc-3-
Pyridylalanine
Objective: Synthesize N-Boc-3-(3-pyridyl)-L-alanine methyl ester from N-Boc-3-iodo-L-alanine

methyl ester. Scale: 5.0 mmol basis.

Reagents & Equipment
Substrate: N-Boc-3-iodo-L-alanine methyl ester (Protects amine/carboxyl; Iodine is the

handle).

Coupling Partner: 3-Bromopyridine.

Catalyst:

(2.5 mol%) and

(10 mol%).

Zinc Source: Zinc dust (Activated with TMSCl/1,2-dibromoethane).

Solvent: Anhydrous DMF (Critical: Water quenches organozinc).

Step-by-Step Workflow
Step 1: Zinc Activation (The Critical Failure Point)
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Action: Flame-dry a 3-neck flask under Argon. Add Zn dust (15 mmol, 3 eq). Add DMF (5

mL).

Activation: Add 1,2-dibromoethane (5 mol%). Heat to 60°C for 1 minute. Cool. Add TMSCl (5

mol%). Stir 30 mins.

Why: Removes the oxide layer on Zn, exposing reactive metal surface. Without this,

insertion will fail.

Step 2: Formation of Organozinc Reagent

Action: Add Iodine-substrate (5 mmol) in DMF slowly to the activated Zn. Stir at RT for 30-45

mins.

Validation: Take an aliquot, quench with water, and check TLC. Disappearance of starting

iodide indicates successful zinc insertion.

Step 3: Cross-Coupling

Action: In a separate vessel, mix 3-Bromopyridine (4.5 mmol),

, and ligand in DMF.

Transfer: Cannulate the organozinc solution (supernatant) into the catalyst mixture. Avoid

transferring unreacted Zn dust.

Reaction: Heat to 50°C for 4-12 hours.

Causality: The lower reactivity of the aryl bromide (vs. iodide) ensures the Pd inserts into the

pyridine bond, not the alkyl-zinc bond, preventing homocoupling.

Step 4: Workup & Purification

Quench: Saturated

. Extract with EtOAc.

Purification: Flash chromatography (Hexane/EtOAc). Pyridine makes the product polar;

expect lower Rf than Phe derivatives.
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Applications in Drug Discovery[2][3][4][5]
Case Study: Cetrorelix (GnRH Antagonist)
Cetrorelix is a decapeptide used in assisted reproduction to inhibit premature ovulation.

Sequence: Ac-D-Nal-D-Cpa-D-3-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2[1][2][3]

Role of D-3-Pal: Located at position 3.[1][2][4]

Binding: The pyridine nitrogen accepts a hydrogen bond from the GnRH receptor,

increasing affinity compared to the native Trp or Phe.

Solubility: The pyridyl ring improves the water solubility of this highly hydrophobic peptide,

aiding in formulation (Cetrorelix is injected as a soluble acetate salt).

Solid Phase Peptide Synthesis (SPPS) Challenges
Incorporating Pal into peptides via SPPS requires specific precautions:

N-Acylation: The pyridine nitrogen is weakly nucleophilic but can be acylated by highly

activated amino acids (e.g., acid chlorides).

Solution: Use standard HBTU/HOBt or DIC/Oxyma coupling. Avoid acid chlorides.

Resin Loading: If Pal is the C-terminal residue, loading onto trityl chloride resin can be

sluggish due to steric bulk.

Synthesis Workflow Diagram
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Figure 2: Linear workflow for the Negishi cross-coupling synthesis of protected Pyridylalanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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